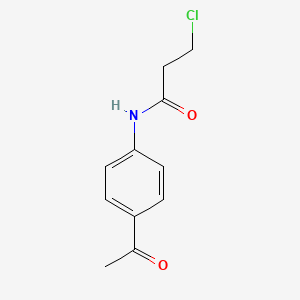

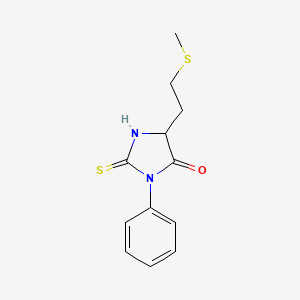

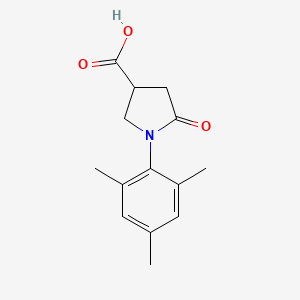

![molecular formula C13H13NO4S2 B1351269 Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate CAS No. 79128-72-6](/img/structure/B1351269.png)

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate

説明

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate (MMPTC) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. MMPTC is a derivative of thiophene, which is a five-membered heterocyclic ring that is composed of one sulfur atom and four carbon atoms. The compound is known for its unique properties, such as its ability to form strong covalent bonds and its high solubility in organic solvents.

科学的研究の応用

Structural Analysis and Synthetic Applications

Structural Characterization : The compound and its derivatives have been synthesized and characterized using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, contributing to the understanding of their structural properties (Ramazani et al., 2011).

Synthetic Utility : These compounds serve as precursors in the synthesis of various heterocyclic compounds, showcasing their versatility in synthetic organic chemistry. For instance, their reactivity has been exploited for the synthesis of amino-substituted thiophenes, which are valuable intermediates in the production of pharmaceuticals and agrochemicals (Stephens et al., 1999).

Medicinal Chemistry and Biological Applications

PPARβ/δ Inverse Agonists : Derivatives of the compound have been developed as selective inverse agonists for PPARβ/δ, a target of interest for its role in various physiological and pathophysiological processes. These ligands display increased cellular activity, contributing to the understanding and potential therapeutic targeting of PPARβ/δ (Toth et al., 2016).

Antiandrogen Activity : Certain derivatives exhibit antiandrogen activity, highlighting their potential for the treatment of androgen-responsive conditions. This research contributes to the development of novel treatments for diseases such as prostate cancer (Tucker et al., 1988).

Environmental and Analytical Chemistry

Degradation and Environmental Fate : Studies on the degradation of related sulfonamide herbicides in agricultural contexts have elucidated their metabolic pathways and residue levels in crops, providing insights into their environmental fate and safety (Brown et al., 1993).

Analytical Method Development : Gas chromatography methods have been developed for the separation and determination of methyl 3-amino-2-thiophenecarboxylate, an intermediate in medicinal chemistry, demonstrating the importance of analytical techniques in quality control and research (Jiang Feng, 2004).

作用機序

Target of Action

The primary target of Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate, also known as MSAB, is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation , effectively reducing the levels of β-catenin in the cell .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB downregulates Wnt/β-catenin target genes, thereby inhibiting the Wnt signaling pathway . This results in decreased cell viability of Wnt-dependent cells .

Result of Action

The action of MSAB results in the suppression of Wnt-dependent cancer cell proliferation . It selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In vivo studies have shown that MSAB can inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO or similar solvents are present . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . .

生化学分析

Biochemical Properties

Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it targets the Wnt/β-catenin signaling pathway, leading to the degradation of β-catenin and suppression of Wnt-dependent cancer cell proliferation . Additionally, it affects the expression of various genes involved in cell growth and differentiation, thereby modulating cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It targets β-catenin by binding to its C-terminal region, promoting its ubiquitination and subsequent proteasomal degradation . This mechanism of action leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells . The compound also interacts with other proteins and enzymes, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on β-catenin and Wnt-dependent cancer cell proliferation, even after prolonged exposure . These findings suggest that the compound is stable and effective for use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits tumor growth in Wnt-dependent cancer models without causing significant toxicity . At higher dosages, some adverse effects, such as weight loss and reduced activity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-catenin, influencing metabolic flux and metabolite levels within cells . The compound’s inhibitory effects on β-catenin lead to alterations in the Wnt/β-catenin signaling pathway, which plays a crucial role in cellular metabolism and growth . These interactions highlight the compound’s potential as a modulator of metabolic pathways in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by factors such as solubility and binding affinity, which determine its accumulation and activity in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate biochemical pathways and cellular processes .

特性

IUPAC Name |

methyl 3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-9-3-5-10(6-4-9)20(16,17)14-11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRQMORGBIFWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384569 | |

| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79128-72-6 | |

| Record name | Methyl 3-[[(4-methylphenyl)sulfonyl]amino]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(4-methylbenzene-1-sulfonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

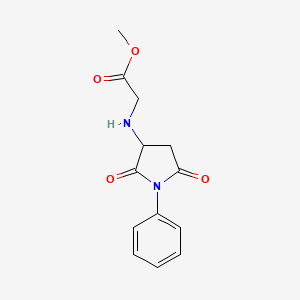

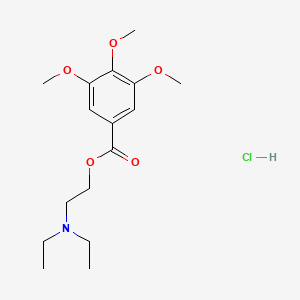

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)

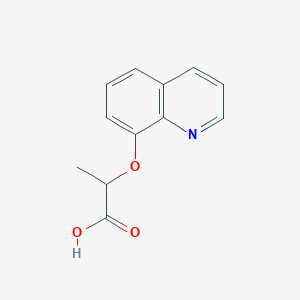

![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)

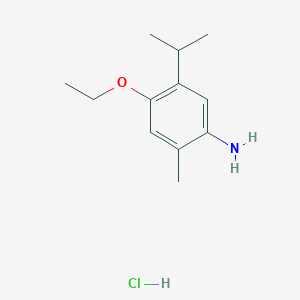

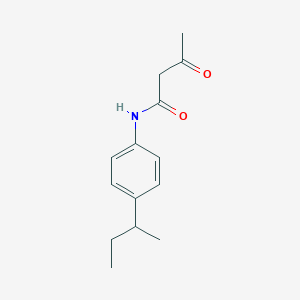

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)